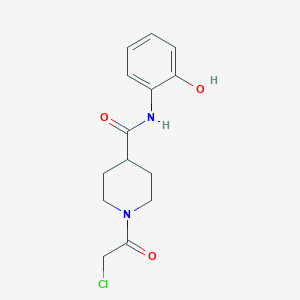
6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Overview
Description
6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, also known as EHBT, is an organic compound with a wide range of applications in scientific research. It is a member of the benzothiazole family and is a white, powdery solid with a molecular weight of 216.3 g/mol. It is soluble in water and ethanol, and insoluble in ether and chloroform. EHBT has been studied for its potential as a synthetic intermediate for pharmaceuticals and other compounds, as well as its ability to act as a catalyst in a variety of reactions. Additionally, it has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Novel Compound Synthesis
Researchers have developed methods for synthesizing novel compounds involving 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one derivatives, highlighting their potential in creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These compounds have been evaluated for antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, showcasing their potential in medicinal chemistry and drug development (Manoj N. Bhoi et al., 2016).
Antimicrobial and Antifungal Activities
Another study explored the synthesis of imidazothiazole and imidazobenzothiazole derivatives, including ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates. These compounds were tested for anti-inflammatory, analgesic, and antipyretic activities, along with evaluating their ulcerogenic potential, highlighting their significance in developing new therapeutic agents (E. Abignente et al., 1983).
Anticancer Activities
Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate derivatives were prepared and evaluated for their immunomodulatory and anticancer activities. These studies found significant inhibitors of LPS-stimulated NO generation from macrophage cells and strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, indicating their potential use in cancer therapy (H. Abdel‐Aziz et al., 2009).
Antineoplastic and Antifilarial Agents
Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. The study suggests the association of growth inhibition with mitotic spindle poisoning and significant in vivo antifilarial activity against various parasites, contributing to the development of treatments for filarial diseases (S. Ram et al., 1992).
properties
IUPAC Name |
6-ethyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h6H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXBACZSPFNJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




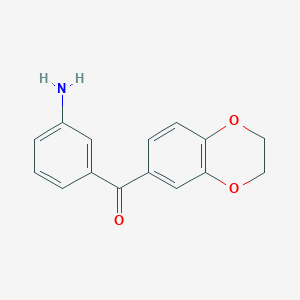
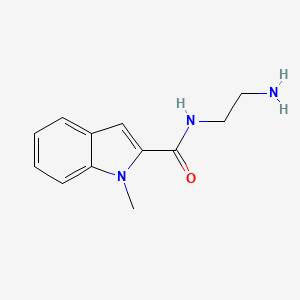
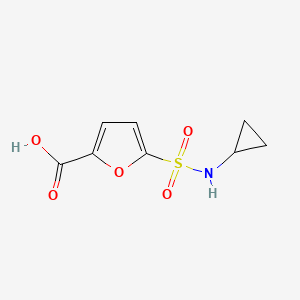
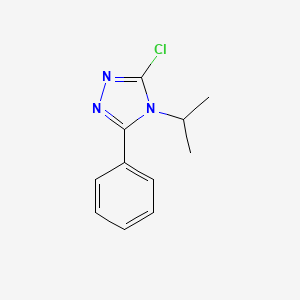
![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)
![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)



![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)
